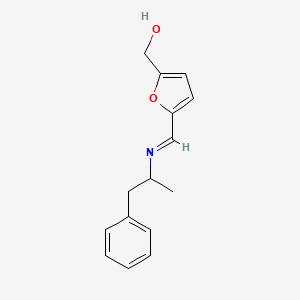
(5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol is an organic compound that features a furan ring substituted with a methanol group and an imine group linked to a phenylpropan-2-yl moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol can be achieved through a multi-step process:
Formation of the imine: The reaction between 1-phenylpropan-2-amine and an aldehyde or ketone to form the imine intermediate.
Furan ring formation: Cyclization of the intermediate to form the furan ring.
Methanol group addition: Introduction of the methanol group through a suitable reaction, such as reduction or substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions could convert the imine group to an amine.
Substitution: The furan ring and methanol group may participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines.
Substitution products: Halogenated derivatives, nucleophile-substituted compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Medicine
The compound may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry
In industrial applications, the compound could be used in the synthesis of materials, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism by which (5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol exerts its effects would depend on its interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (5-(((1-Phenylethyl)imino)methyl)furan-2-yl)methanol
- (5-(((1-Phenylbutan-2-yl)imino)methyl)furan-2-yl)methanol
Uniqueness
The uniqueness of (5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol lies in its specific structural features, such as the length of the carbon chain and the position of the functional groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
[5-(1-phenylpropan-2-yliminomethyl)furan-2-yl]methanol |
InChI |
InChI=1S/C15H17NO2/c1-12(9-13-5-3-2-4-6-13)16-10-14-7-8-15(11-17)18-14/h2-8,10,12,17H,9,11H2,1H3 |
InChI Key |
TWINXEWTMJBXCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N=CC2=CC=C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















